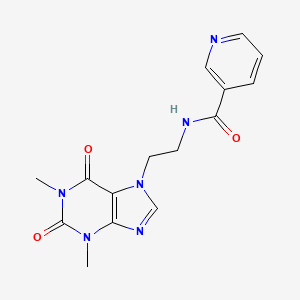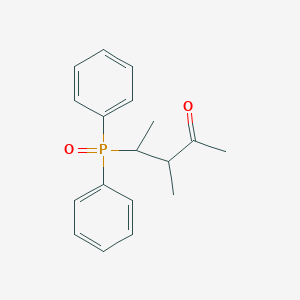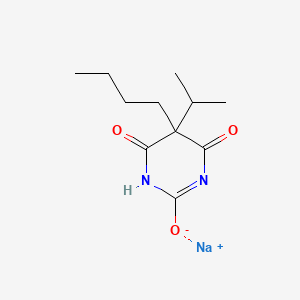
Barbituric acid, 5-butyl-5-isopropyl-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-butyl-5-isopropyl-, sodium salt is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is not pharmacologically active but serves as the parent compound for barbiturate drugs. The sodium salt form of 5-butyl-5-isopropyl-barbituric acid is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid derivatives typically involves the alkylation of diethyl malonate followed by cyclization. For 5-butyl-5-isopropyl-barbituric acid, the process begins with the alkylation of diethyl malonate using butyl and isopropyl halides. The resulting disubstituted malonic ester undergoes cyclization with urea under acidic conditions to form the barbituric acid derivative.
Industrial Production Methods
Industrial production of barbituric acid derivatives often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The sodium salt form is typically obtained by neutralizing the barbituric acid derivative with sodium hydroxide.
Analyse Des Réactions Chimiques
Types of Reactions
Barbituric acid derivatives, including 5-butyl-5-isopropyl-barbituric acid, undergo various chemical reactions such as:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted barbituric acid derivatives, which can have different pharmacological or industrial applications.
Applications De Recherche Scientifique
Barbituric acid, 5-butyl-5-isopropyl-, sodium salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other barbiturate compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its sedative and hypnotic properties.
Industry: Utilized in the production of dyes, plastics, and other materials.
Mécanisme D'action
The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds act as central nervous system depressants by enhancing the activity of gamma-aminobutyric acid (GABA) receptors. This leads to increased chloride ion influx and hyperpolarization of neurons, resulting in sedative and hypnotic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Diethylbarbituric acid sodium salt:
5-Ethyl-5-phenylbarbituric acid sodium salt:
5,5-Dipropylbarbituric acid: Another barbiturate with similar sedative properties.
Uniqueness
The uniqueness of 5-butyl-5-isopropyl-barbituric acid lies in its specific alkyl substitutions, which can influence its pharmacological activity and chemical reactivity. These substitutions can affect the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
67050-38-8 |
|---|---|
Formule moléculaire |
C11H17N2NaO3 |
Poids moléculaire |
248.25 g/mol |
Nom IUPAC |
sodium;5-butyl-4,6-dioxo-5-propan-2-yl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C11H18N2O3.Na/c1-4-5-6-11(7(2)3)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
Clé InChI |
INJGGRZHILHCEB-UHFFFAOYSA-M |
SMILES canonique |
CCCCC1(C(=O)NC(=NC1=O)[O-])C(C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
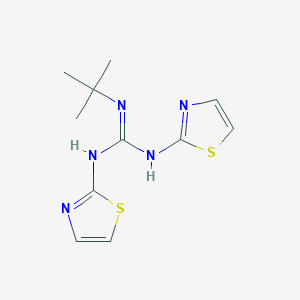
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)
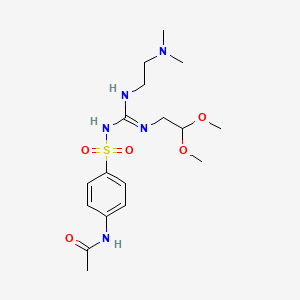
![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
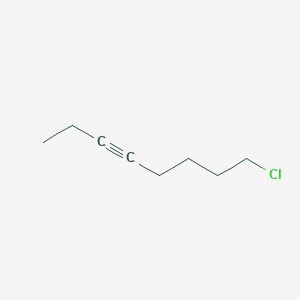
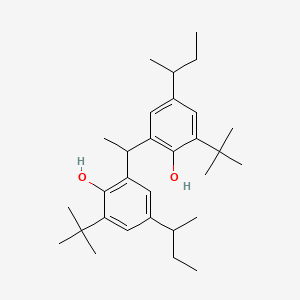
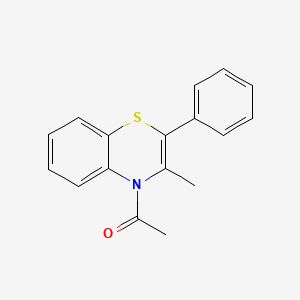
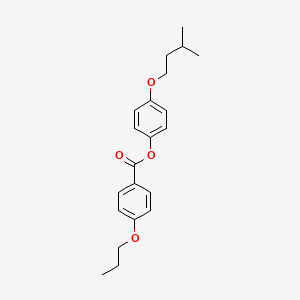
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)
